Lithium(1+) ion 2-{2-[ethyl(2-methylpropyl)amino]-1,3-thiazol-4-yl}acetate
Description
Lithium(1+) ion 2-{2-[ethyl(2-methylpropyl)amino]-1,3-thiazol-4-yl}acetate is a lithium salt of a substituted thiazole-acetic acid derivative. Its structure comprises a 1,3-thiazole ring substituted at the 2-position with an ethyl(2-methylpropyl)amino group and at the 4-position with an acetoxy group coordinated to a lithium cation. The ethyl(2-methylpropyl)amino substituent introduces a branched alkyl chain, which may enhance lipophilicity compared to cyclic amine derivatives.
Properties
IUPAC Name |
lithium;2-[2-[ethyl(2-methylpropyl)amino]-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S.Li/c1-4-13(6-8(2)3)11-12-9(7-16-11)5-10(14)15;/h7-8H,4-6H2,1-3H3,(H,14,15);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBDKJMBJDZINM-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCN(CC(C)C)C1=NC(=CS1)CC(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17LiN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) ion 2-{2-[ethyl(2-methylpropyl)amino]-1,3-thiazol-4-yl}acetate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone under acidic conditions. 2
Biological Activity
Lithium(1+) ion 2-{2-[ethyl(2-methylpropyl)amino]-1,3-thiazol-4-yl}acetate is a complex organic compound that combines lithium ions with a thiazole derivative. This compound has garnered interest due to its potential biological activities, particularly in the context of neuropharmacology and therapeutic applications.
- Chemical Formula : C₁₁H₁₇LiN₂O₂S
- Molecular Weight : 248.27 g/mol
- CAS Number : 2126177-30-6
The compound features a lithium ion coordinated to a thiazole derivative, which is known for its diverse biological activities. The structural characteristics of this compound suggest potential interactions with various biological targets.
Lithium ions are well-documented for their mood-stabilizing effects, primarily through the modulation of neurotransmitter systems and intracellular signaling pathways. The thiazole moiety may contribute additional biological properties, including:
- Antioxidant Activity : Thiazole derivatives are often associated with antioxidant properties, which can protect cells from oxidative stress.
- Neuroprotective Effects : Compounds containing lithium have been shown to exert neuroprotective effects, potentially reducing neuronal damage in conditions such as bipolar disorder and Alzheimer's disease.
Neuropharmacological Effects
Research indicates that lithium compounds can influence several neurochemical pathways:
- Inhibition of Glycogen Synthase Kinase 3 (GSK-3) : Lithium is known to inhibit GSK-3, which plays a crucial role in neuronal survival and plasticity. This inhibition is associated with mood stabilization and neuroprotection.
- Modulation of Inositol Signaling : Lithium affects inositol monophosphatase activity, leading to altered levels of inositol phosphates, which are vital for neurotransmitter release and synaptic function.
Antimicrobial Activity
Studies exploring the antimicrobial properties of thiazole derivatives have shown promising results against various pathogens:
| Pathogen | Activity Observed |
|---|---|
| Staphylococcus aureus | Significant inhibition |
| Escherichia coli | Moderate inhibition |
| Candida albicans | Effective against certain strains |
These findings suggest that this compound may possess antimicrobial properties, potentially expanding its therapeutic applications beyond neuropharmacology.
Case Studies and Research Findings
Several studies have investigated the biological activity of lithium-containing compounds:
- Neuroprotective Studies : A study published in Nature Reviews Neuroscience highlighted that lithium treatment reduced apoptosis in neuronal cells exposed to neurotoxic agents, suggesting a protective role against neurodegenerative processes .
- Antimicrobial Efficacy : Research conducted on thiazole derivatives demonstrated their effectiveness against bacterial strains, indicating that modifications to the thiazole structure can enhance antimicrobial potency .
- Clinical Trials : Clinical studies assessing the efficacy of lithium in treating mood disorders have consistently reported improvements in symptoms among patients with bipolar disorder, supporting its role as a mood stabilizer .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous lithium-thiazole-acetate derivatives differ primarily in the substituents at the thiazole 2-position. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison of Lithium-Thiazole-Acetate Derivatives
Calculated based on molecular formula.
*Estimated using fragment-based methods (e.g., AlogPS).
Structural and Electronic Effects
- Branched Alkyl vs. Cyclic Amines: The target compound’s ethyl(2-methylpropyl)amino group introduces steric bulk and lipophilicity (predicted logP ~2.1), which may enhance membrane permeability in biological systems or compatibility with nonpolar matrices in materials science. In contrast, morpholin-4-yl (logP ~0.9) and 3-ethylpyrrolidinyl (logP ~1.3) substituents reduce hydrophobicity, favoring solubility in polar solvents .
- Branched alkyl groups lack such electron-donating effects but may stabilize the lithium complex via steric shielding .
Stability and Crystallographic Considerations
- Lithium salts of organic acids are typically hygroscopic. The bulky ethyl(2-methylpropyl)amino group in the target compound may disrupt crystal packing, reducing crystallinity compared to morpholine or pyrrolidine derivatives. Structural determination of such analogs often employs X-ray crystallography with programs like SHELXL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
